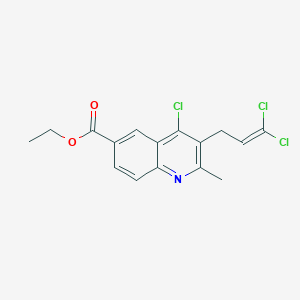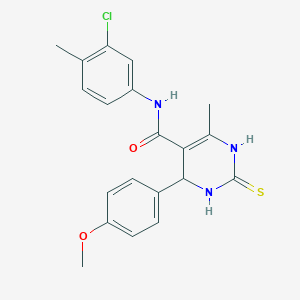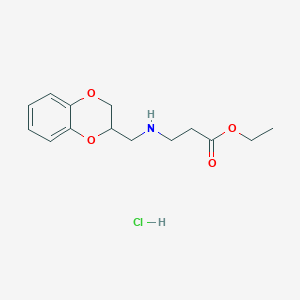![molecular formula C20H25N3O4S B5143068 N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide, also known as N-(2-methoxy-5-(4-(phenylpiperazin-1-yl)sulfonyl)phenyl)propanamide or MPS, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. MPS is a member of the sulfonamide class of compounds, which have been used for a variety of medical purposes, including as antibiotics and diuretics. MPS has been shown to have a wide range of potential applications in the fields of medicine and biochemistry, and research into its properties and mechanisms of action is ongoing.
Mechanism of Action
The mechanism of action of MPS is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways in cells. MPS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
MPS has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurological disorders. In addition, MPS has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may have implications for its use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using MPS in lab experiments is that it has been extensively studied and its properties and mechanisms of action are well understood. This makes it a useful tool for investigating the effects of certain enzymes or signaling pathways in cells. However, one limitation is that MPS is a relatively complex molecule, and its synthesis can be challenging. In addition, its potential therapeutic effects have not yet been fully characterized in vivo, so more research is needed to determine its safety and efficacy in humans.
Future Directions
There are many potential future directions for research on MPS. One area of interest is in the development of new cancer therapies, as MPS has shown promise in inhibiting the growth of cancer cells in vitro. Another area of interest is in the treatment of neurological disorders, as MPS has been shown to modulate certain signaling pathways in the brain. In addition, further research is needed to fully understand the mechanism of action of MPS and to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of MPS has been described in several scientific publications. One common method involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-phenylpiperazine in the presence of a reducing agent, followed by the addition of propanoyl chloride to form the final product. Other methods involve the use of different starting materials or reaction conditions, but the overall strategy is similar.
Scientific Research Applications
MPS has been studied for its potential use in a variety of medical applications. One area of interest is in the treatment of cancer, as MPS has been shown to inhibit the growth of certain types of cancer cells in vitro. It has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate certain signaling pathways in the brain.
properties
IUPAC Name |
N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-20(24)21-18-15-17(9-10-19(18)27-2)28(25,26)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUALXFFDRYMBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)

![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)

![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)




![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)